NVP-CGM097 Exhibits Superior Biochemical Potency Against Human MDM2 Compared to Nutlin-3a
NVP-CGM097 demonstrates significantly greater inhibitory potency against the human MDM2-p53 interaction than the first-generation MDM2 inhibitor Nutlin-3a. In a direct comparison using a TR-FRET biochemical assay, NVP-CGM097 inhibited the interaction with an IC50 of 1.7 nM, representing an approximately 4.7-fold improvement in potency over Nutlin-3a (IC50 = 8 nM) [1]. This enhanced potency is critical for achieving robust p53 reactivation at lower, potentially better-tolerated concentrations.
| Evidence Dimension | Inhibitory potency (IC50) against human MDM2-p53 interaction |
|---|---|
| Target Compound Data | IC50 = 1.7 nM |
| Comparator Or Baseline | Nutlin-3a; IC50 = 8 nM |
| Quantified Difference | NVP-CGM097 is approximately 4.7-fold more potent (8 / 1.7) |
| Conditions | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) biochemical assay |
Why This Matters
Higher potency enables the use of lower compound concentrations to achieve target engagement, which can mitigate off-target effects and improve the therapeutic window in cellular and in vivo experiments.
- [1] GlpBio. NVP-CGM097 sulfate (GC36785) product page: Comparative IC50 data for NVP-CGM097 and Nutlin-3a. View Source
